2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE
Overview
Description
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE is a synthetic compound that belongs to the class of imidazole derivatives. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a nitroimidazole moiety and a dichlorobenzoyl carbamate group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE typically involves the following steps:
Formation of the Nitroimidazole Moiety: The nitroimidazole moiety can be synthesized by nitration of imidazole derivatives.
Coupling with Ethylamine: The nitroimidazole derivative is then reacted with ethylamine to form 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethylamine.
Formation of the Carbamate Group: The final step involves the reaction of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethylamine with 2,4-dichlorobenzoyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE undergoes various chemical reactions, including:
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE involves the following steps:
Activation: The nitro group is reduced to form reactive intermediates such as nitroso and hydroxylamine derivatives.
Interaction with Molecular Targets: These reactive intermediates interact with cellular components, leading to the disruption of essential biological processes.
Pathways Involved: The compound targets DNA, proteins, and other macromolecules, causing damage and inhibiting the growth of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Another nitroimidazole compound with similar antimicrobial properties.
Ornidazole: A nitroimidazole derivative used to treat protozoal infections.
Uniqueness
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE is unique due to the presence of the dichlorobenzoyl carbamate group, which may enhance its biological activity and specificity compared to other nitroimidazole derivatives .
Properties
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(2,4-dichlorobenzoyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O5/c1-8-7-17-13(20(23)24)19(8)4-5-25-14(22)18-12(21)10-3-2-9(15)6-11(10)16/h2-3,6-7H,4-5H2,1H3,(H,18,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOKPQNIZMZNSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1CCOC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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